molecular formula C14H17N7S B6442527 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine CAS No. 2549054-65-9

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine

Cat. No. B6442527
CAS RN: 2549054-65-9
M. Wt: 315.40 g/mol
InChI Key: DUJUVZHUQPFRPB-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole scaffold is a versatile structure that is widely studied in medicinal chemistry . It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine and oxadiazole, which allows compounds bearing this moiety to present a broad spectrum of pharmacological properties .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of “6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine” is not available in the literature I have access to.


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific compound . The specific chemical reactions for “6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine” are not available in the literature I have access to.


Physical And Chemical Properties Analysis

Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . The specific physical and chemical properties of “6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine” are not available in the literature I have access to.

Mechanism of Action

Target of Action

The primary target of the compound 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .

Mode of Action

The compound acts as a selective inhibitor of Glutaminase GLS1 . It interacts with the enzyme, inhibiting its activity and consequently blocking the metabolic pathway of glutaminolysis .

Biochemical Pathways

The inhibition of Glutaminase GLS1 disrupts the glutaminolysis pathway . This pathway is crucial for the production of Glutathione (GSH), a compound that plays a significant role in cellular processes such as cell differentiation, proliferation, and apoptosis . By inhibiting this pathway, the compound reduces the production of GSH, which can amplify the photodynamic effects of certain compounds .

Pharmacokinetics

Due to its structural similarity to other thiadiazole derivatives, it is expected to have good liposolubility, which could enhance its bioavailability .

Result of Action

The inhibition of Glutaminase GLS1 by 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine leads to a decrease in the production of GSH . This can result in increased oxidative stress in cells, which can lead to cell death, particularly in cancer cells that rely on glutaminolysis for survival .

Action Environment

The action of 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Furthermore, the presence of other compounds, such as those found in the tumor microenvironment, can also impact the compound’s action .

Safety and Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives depend on the specific compound and its intended use . The specific safety and hazards for “6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine” are not available in the literature I have access to.

properties

IUPAC Name

2-ethyl-5-[1-(7H-purin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7S/c1-2-10-19-20-14(22-10)9-3-5-21(6-4-9)13-11-12(16-7-15-11)17-8-18-13/h7-9H,2-6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUVZHUQPFRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine

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